
Cyclotetrasiloxane, pentamethyltriphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclotetrasiloxane, pentamethyltriphenyl- is a cyclic organosilicon compound characterized by its unique structure, which includes a silicon-oxygen ring with methyl and phenyl groups attached. This compound is part of the broader class of cyclotetrasiloxanes, which are known for their stability and versatility in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclotetrasiloxane, pentamethyltriphenyl- can be synthesized through hydrosilylation reactions. One common method involves the reaction of 1,3,5,7-tetramethylcyclotetrasiloxane with vinyl-substituted aromatic compounds in the presence of a platinum catalyst, such as Karstedt’s catalyst . The reaction typically occurs at elevated temperatures (around 90°C) and requires careful control of the reaction conditions to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of cyclotetrasiloxane, pentamethyltriphenyl- often involves large-scale hydrosilylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclotetrasiloxane, pentamethyltriphenyl- undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Formation of silanols and siloxanes through the reaction with oxidizing agents.
Substitution: Replacement of methyl or phenyl groups with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Platinum-based catalysts (e.g., Karstedt’s catalyst), temperatures around 90°C.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Various organic reagents depending on the desired functional group.
Major Products
The major products formed from these reactions include modified cyclotetrasiloxanes with different functional groups, which can be tailored for specific applications .
Applications De Recherche Scientifique
Cyclotetrasiloxane, pentamethyltriphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential in drug delivery systems and tissue engineering.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of cyclotetrasiloxane, pentamethyltriphenyl- involves its ability to form stable silicon-oxygen bonds, which contribute to its chemical stability and reactivity. The compound interacts with various molecular targets through hydrosilylation and other reactions, enabling the formation of complex structures and materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclotetrasiloxane, tetramethyl-: Similar structure but lacks the phenyl groups, resulting in different chemical properties.
Cyclopentasiloxane: Contains five silicon atoms in the ring, offering different reactivity and applications.
Cyclohexasiloxane: Contains six silicon atoms, used in different industrial applications.
Uniqueness
Cyclotetrasiloxane, pentamethyltriphenyl- is unique due to its combination of methyl and phenyl groups, which provide a balance of hydrophobic and aromatic characteristics. This makes it particularly useful in applications requiring both stability and reactivity .
Propriétés
Numéro CAS |
10448-10-9 |
|---|---|
Formule moléculaire |
C23H30O4Si4 |
Poids moléculaire |
482.8 g/mol |
Nom IUPAC |
2,2,4,6,8-pentamethyl-4,6,8-triphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C23H30O4Si4/c1-28(2)24-29(3,21-15-9-6-10-16-21)26-31(5,23-19-13-8-14-20-23)27-30(4,25-28)22-17-11-7-12-18-22/h6-20H,1-5H3 |
Clé InChI |
YUXFWUGNPZLEJN-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C3=CC=CC=C3)(C)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene](/img/structure/B14170929.png)
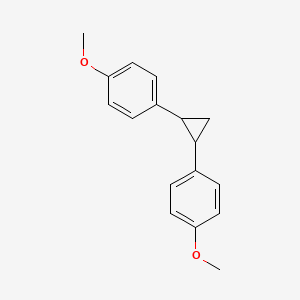
![2-({5-[(1S)-1-amino-3-methylbutyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14170944.png)
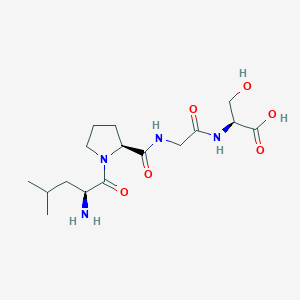

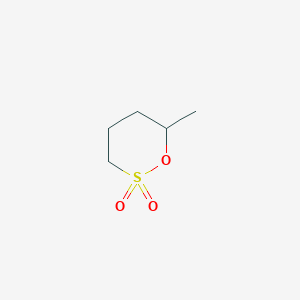
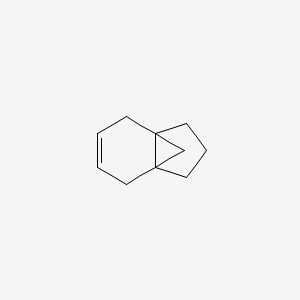
![2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]-](/img/structure/B14170976.png)
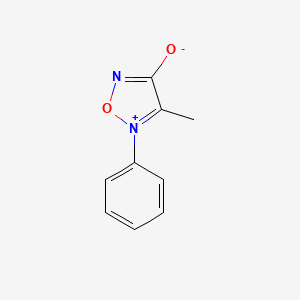
![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14170988.png)
![3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B14170995.png)
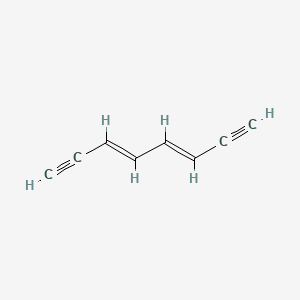
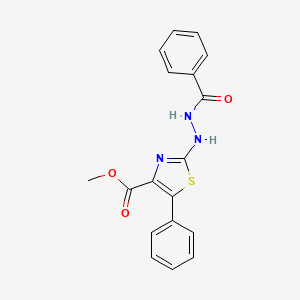
![4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium](/img/structure/B14171006.png)
